molecular formula C9H7FO2 B2453398 6-Fluoro-4-isochromanone CAS No. 1344889-17-3

6-Fluoro-4-isochromanone

Cat. No. B2453398
CAS RN: 1344889-17-3
M. Wt: 166.151
InChI Key: ZJJRDMLDGKRMAD-UHFFFAOYSA-N
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Description

6-Fluoro-4-isochromanone is a chemical compound with the molecular formula C9H7FO2 . It has a molar mass of 166.1490832 .


Synthesis Analysis

The synthesis of isochromanone derivatives, including this compound, has been achieved through various methods. One method involves an asymmetric ortho-lithiation strategy with aldehyde electrophiles . Another method involves a laccase-mediated oxidative [4 + 2] cyclization of pyrocatechuic acid with styrenes .


Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, seven hydrogen atoms, one fluorine atom, and two oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. For instance, the asymmetric synthesis of isochromanone derivatives was realized through Z-selective-1,3-OH insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides . Another method involves a laccase-mediated oxidative [4 + 2] cyclization of pyrocatechuic acid with various substituted styrenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 281.9±40.0 °C at 760 mmHg, and a flash point of 120.5±22.2 °C .

Scientific Research Applications

Synthesis and Resolution Research

6-Fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid were synthesized from p-fluorophenol. The (R)- and (S)-6-fluorochroman-2-carboxylic acids were obtained by formation of their salts with optical active (R)-(+)- or (S)-(-)-α-methylbenzylamine, respectively (Yang et al., 2005).

Radiopharmaceutical Applications

6-18F-fluoro-l-DOPA, a fluorine-labeled aromatic amino acid, is used as a radiopharmaceutical in neurologic and oncologic PET. A novel synthesis method for this compound was developed, improving its production efficiency and specific activity (Wagner et al., 2009).

Biological Probe Development

6-N,N-dimethylamino-2,3-naphthalimide (6DMN) is a new environment-sensitive fluorophore developed for biological applications. It is valuable as a biological probe due to its emission in the 500-600 nm range and response to changes in environmental polarity (Vázquez et al., 2005).

Antimicrobial Studies

Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides were synthesized and evaluated for antimicrobial efficacy. These compounds showed significant inhibitory activity against various pathogenic strains (Priya et al., 2005).

High-Performance Polymer Development

6F-polyimide chemistry-based designed molecular architectures of fluoro-poly(ether amide)s and fluoro-poly(ether amide-imide)s were developed for advanced industrial applications. These new polymers showed high thermal and chemical resistance, making them suitable for aerospace and defense engineering applications (Vora, 2010).

Safety and Hazards

Specific hazards arising from 6-Fluoro-4-isochromanone include the production of carbon oxides and hydrogen fluoride when the substance undergoes combustion .

Future Directions

The future directions in the study of 6-Fluoro-4-isochromanone and similar compounds involve improving the methodologies of 4-chromanone-derived compounds . There is also interest in the development of ponytails that are functionalized and/or based upon smaller perfluorinated units, in part to promote biodegradability .

properties

IUPAC Name

6-fluoro-1H-isochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJRDMLDGKRMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1344889-17-3
Record name 6-fluoro-3,4-dihydro-1H-2-benzopyran-4-one
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